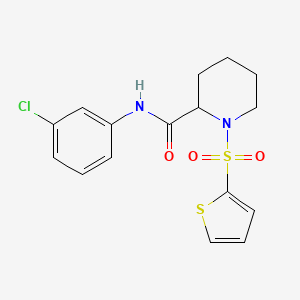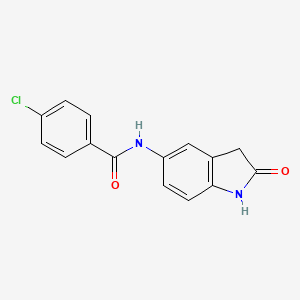![molecular formula C30H31N3O2 B6493593 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 921555-26-2](/img/structure/B6493593.png)
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide (abbreviated as BQPA) is a small molecule that has been widely studied for its potential applications in scientific research. BQPA is a member of the quinoline family, which is a class of compounds that are known for their diverse biological activities. BQPA has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its ability to interact with other molecules. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide” (F2255-0727), focusing on six unique applications:
Neuroprotective Agents
F2255-0727 has shown potential as a neuroprotective agent. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative stress plays a significant role in disease progression .
Anticancer Activity
The compound exhibits promising anticancer properties. Research indicates that F2255-0727 can inhibit the proliferation of various cancer cell lines. Its mechanism of action involves the disruption of cell cycle progression and induction of apoptosis, making it a potential candidate for cancer therapy .
Antimicrobial Properties
F2255-0727 has been investigated for its antimicrobial activity. It has shown efficacy against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity suggests its potential use in treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Analgesic Applications
F2255-0727 has been explored for its analgesic properties. It has shown the ability to alleviate pain in animal models, likely through modulation of pain pathways in the central nervous system. This suggests its potential use in managing chronic pain conditions .
Cardioprotective Effects
Research has indicated that F2255-0727 may have cardioprotective effects. It can reduce myocardial infarction size and improve cardiac function in models of heart disease. This is attributed to its antioxidant properties and ability to modulate signaling pathways involved in cardiac stress responses .
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c1-22-7-5-11-26(19-22)31-29(34)21-35-27-12-6-10-25-13-14-28(32-30(25)27)33-17-15-24(16-18-33)20-23-8-3-2-4-9-23/h2-14,19,24H,15-18,20-21H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZRQKTTJYKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493522.png)

![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)
![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)
![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)


![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)